Cas no 2171368-50-4 (2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid)

2-{(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a cyclopentane backbone with a carboxylic acid functionality and an Fmoc-protected amine group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. Its stereochemistry at the 3-position (S-configuration) enhances selectivity in peptide chain assembly, while the Fmoc group provides orthogonal protection for efficient deprotection under mild basic conditions. The structural rigidity of the cyclopentane moiety may contribute to conformational constraints in target peptides, making it valuable for designing peptidomimetics or bioactive analogs. This derivative is particularly suited for researchers requiring controlled incorporation of constrained amino acid residues into synthetic peptides.
2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid structure
2171368-50-4 structure
Product Name:2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid
CAS No:2171368-50-4
MF:C26H30N2O5
MW:450.526807308197
CID:6269499
PubChem ID:165824592
Update Time:2025-05-20

2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid
    • EN300-1576671
    • 2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
    • 2171368-50-4
    • Inchi: 1S/C26H30N2O5/c1-16(13-24(29)27-14-17-7-6-12-18(17)25(30)31)28-26(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-5,8-11,16-18,23H,6-7,12-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t16-,17?,18?/m0/s1
    • InChI Key: FXVYTGVEFBFRSU-AOCRQIFASA-N
    • SMILES: OC(C1CCCC1CNC(C[C@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 450.21547206g/mol
  • Monoisotopic Mass: 450.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 691
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 105Ų

2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1576671-0.05g
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
2171368-50-4
0.05g
$2829.0 2023-06-04
Enamine
EN300-1576671-0.1g
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
2171368-50-4
0.1g
$2963.0 2023-06-04
Enamine
EN300-1576671-0.25g
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
2171368-50-4
0.25g
$3099.0 2023-06-04
Enamine
EN300-1576671-0.5g
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
2171368-50-4
0.5g
$3233.0 2023-06-04
Enamine
EN300-1576671-1.0g
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
2171368-50-4
1g
$3368.0 2023-06-04
Enamine
EN300-1576671-2.5g
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
2171368-50-4
2.5g
$6602.0 2023-06-04
Enamine
EN300-1576671-5.0g
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
2171368-50-4
5g
$9769.0 2023-06-04
Enamine
EN300-1576671-10.0g
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
2171368-50-4
10g
$14487.0 2023-06-04
Enamine
EN300-1576671-50mg
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
2171368-50-4
50mg
$2829.0 2023-09-24
Enamine
EN300-1576671-100mg
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
2171368-50-4
100mg
$2963.0 2023-09-24

2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid Related Literature

Additional information on 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid

Introduction to 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid (CAS No. 2171368-50-4) and Its Emerging Applications in Chemical Biology

The compound 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid, identified by its CAS number 2171368-50-4, represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular recognition. The presence of a fluoren-9-yl moiety and a cyclopentane scaffold contributes to its unique physicochemical properties, making it a promising candidate for further exploration.

Recent studies have highlighted the importance of chiral centers in pharmaceutical compounds, particularly in the development of enantiomerically pure drugs that exhibit enhanced efficacy and reduced side effects. The (3S)-configuration of the amine group in this compound underscores its stereochemical specificity, which is critical for interactions with biological targets. The fluoren-9-ylmethoxycarbonyl substituent not only imparts rigidity to the molecular structure but also enhances lipophilicity, facilitating membrane permeability and cellular uptake. These features make the compound an attractive scaffold for designing novel therapeutic agents.

In the realm of drug development, the ability to modulate protein-protein interactions (PPIs) has emerged as a key strategy for addressing complex diseases. The amide linkage in 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid provides a versatile platform for designing molecules that can interact with specific protein targets. Preliminary computational studies suggest that this compound may disrupt aberrant signaling pathways associated with inflammatory diseases and cancer by binding to critical protein domains. The cyclopentane ring further enhances binding affinity through van der Waals interactions, making it an ideal candidate for structure-based drug design.

Advances in synthetic chemistry have enabled the efficient preparation of complex molecules like this one, thanks to innovative methodologies such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed cross-coupling reactions. The incorporation of the fluoren-9-yl group into the molecular framework not only improves synthetic accessibility but also allows for facile functionalization at multiple sites. This flexibility is crucial for generating a library of derivatives with tailored biological activities. Recent reports indicate that derivatives of this compound have shown promise in preclinical trials as inhibitors of proteases involved in tumor progression.

The field of chemical biology continues to evolve with the advent of high-throughput screening technologies and machine learning algorithms that predict molecular properties with remarkable accuracy. These tools have accelerated the discovery process by identifying novel bioactive compounds, including derivatives of 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid (CAS No. 2171368-50-4). For instance, virtual screening has revealed that certain analogs exhibit potent activity against kinases implicated in metabolic disorders, highlighting the therapeutic potential of this class of compounds.

Another exciting application lies in the development of probes for imaging biological processes at the molecular level. The luminescent properties of the fluoren-9-yl moiety make this compound an excellent candidate for designing fluorescent tags that can be used to visualize protein interactions in living cells. Such probes are invaluable tools for understanding dynamic cellular events and have opened new avenues in biomedical research. Furthermore, the rigid cyclopentane ring enhances photostability, ensuring reliable imaging results over prolonged periods.

The synthesis and characterization of this compound also contribute to our understanding of stereoelectronic effects in drug design. The interplay between chirality and electronic distribution influences how molecules interact with biological targets, often determining their efficacy and selectivity. By studying analogs with varying substituents, researchers can gain insights into these relationships and develop more effective drugs. For example, replacing the carboxylic acid group with other functional moieties may alter solubility while retaining bioactivity, offering opportunities for optimizing pharmacokinetic profiles.

Future directions in research may involve exploring the use of this compound as a lead molecule for covalent inhibitors—agents that form permanent bonds with target proteins to disrupt their function irreversibly. Such inhibitors have shown promise in treating resistant cancers by outcompeting natural substrates at critical enzymatic sites. The presence of multiple reactive sites on 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid (CAS No. 2171368-50-4) makes it an ideal candidate for generating such irreversible inhibitors through site-directed chemical modifications.

In conclusion,2-{(3S)-3-({(9H-fluoren-9-yloxy carbonyl}amino)butanamidomethyl}cyclopentane -1-carboxylic acid represents a significant advancement in medicinal chemistry with broad applications across academia and industry. Its unique structural features—such as the fluoren -9 -yl moiety,cyclop entane scaffold,and (3S)-configuration—make it a versatile scaffold for designing novel therapeutics targeting diverse diseases including cancer,inflammation,and metabolic disorders . As research progresses,this com pound is poised to play an increasingly important role i n developing next-generation pharmaceuticals that address unmet medical needs .

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk